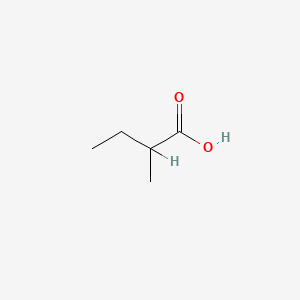
Carbomer 934
Cat. No. B3431392
Key on ui cas rn:
151687-96-6
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05468627
Procedure details


A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].CC(CC)CO>>[CH3:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].[C:3]([OH:5])(=[O:4])[CH:2]([CH3:6])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)CC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05468627
Procedure details


A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].CC(CC)CO>>[CH3:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].[C:3]([OH:5])(=[O:4])[CH:2]([CH3:6])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)CC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
